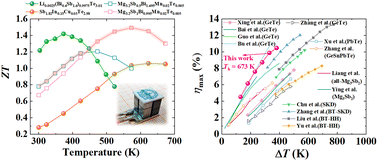Rational design from materials to devices enables an efficiency of 10.5% based on thermoelectric (Bi, Sb)2Te3 and Mg3(Bi, Sb)2 for power generation†
Energy & Environmental Science Pub Date: 2023-12-07 DOI: 10.1039/D3EE03411A
Abstract
p-Type (Bi, Sb)2Te3 is the most excellent thermoelectric material near room temperature; however, the drastically declined performance makes it incapable of coping with low-grade waste heat recovery scenarios above 500 K. Herein, firstly, a great advance in thermoelectric performance is realized through reasonable composition control and microstructure design, including lithium acceptor doping to improve the electrical transport performance and subsequent Te addition to suppress the donor-like effect to further fine-tune the power factor, as well as the construction of dispersed nanopores, which leads to very low thermal conductivity. As a result, a highly competitive ZT of 1.42 at 373 K and a ZTave of 1.23 from 303 K to 523 K are achieved concurrently. Secondly, (Bi, Sb)2Te3 and its higher-temperature analogue Sb2Te3 are organized in a segmented structure by one-step sintering to broaden the temperature range. Similarly, optimized Mg3(Sb, Bi)2 materials with different high-performance temperature ranges are used to prepare the n-type segmented leg. Finally, a 2-pair module is fabricated, showing an efficiency of up to 10.5% and a power density of 0.53 W cm−2 with a temperature difference of 380 K. This work provides robust evidence for the high potential of (Bi, Sb)2Te3/Mg3(Bi, Sb)2 segmented modules for waste heat recovery.


Recommended Literature
- [1] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [2] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [3] B-TUD-1: a versatile mesoporous catalyst†
- [4] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [5] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [6] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [7] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [8] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [9] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [10] Contents list

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 126840-22-0
-
CAS no.: 1076-07-9









